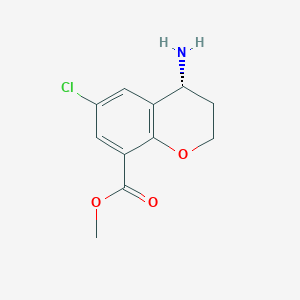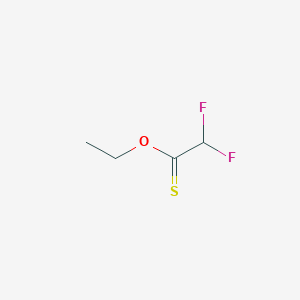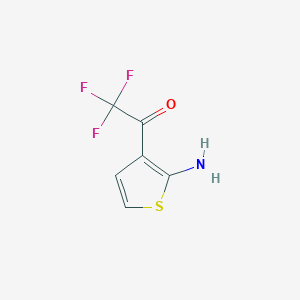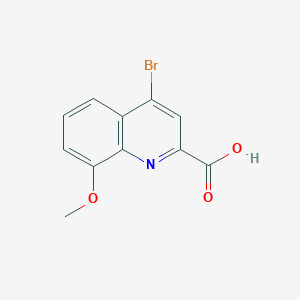
4-Bromo-8-methoxyquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-8-methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8BrNO3. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and organic synthesis. The presence of bromine and methoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-methoxyquinoline-2-carboxylic acid typically involves the bromination of 8-methoxyquinoline-2-carboxylic acid. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling: Palladium catalysts and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substituted quinoline derivatives
- Oxidized or reduced quinoline compounds
- Biaryl compounds from coupling reactions
Scientific Research Applications
4-Bromo-8-methoxyquinoline-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-8-methoxyquinoline-2-carboxylic acid and its derivatives involves interaction with various molecular targets. The bromine and methoxy groups enhance its ability to bind to specific enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways .
Comparison with Similar Compounds
- 8-Hydroxyquinoline-2-carboxylic acid
- 4-Chloro-8-methoxyquinoline-2-carboxylic acid
- 8-Bromoquinoline-2-carboxylic acid
Comparison: 4-Bromo-8-methoxyquinoline-2-carboxylic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 8-hydroxyquinoline-2-carboxylic acid, it has enhanced lipophilicity and potential for different substitution reactions. The presence of the bromine atom makes it more suitable for coupling reactions compared to its chloro analog .
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
4-bromo-8-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-16-9-4-2-3-6-7(12)5-8(11(14)15)13-10(6)9/h2-5H,1H3,(H,14,15) |
InChI Key |
QVONCIKFMRRFMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


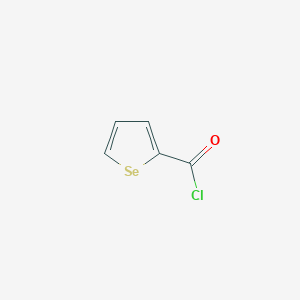
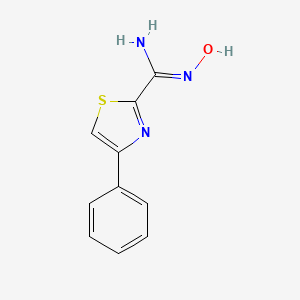
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
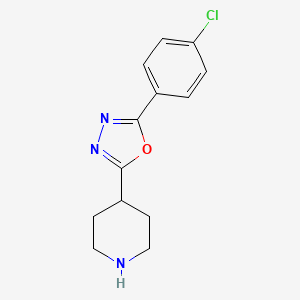
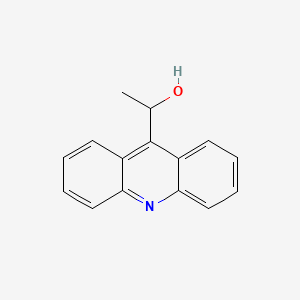
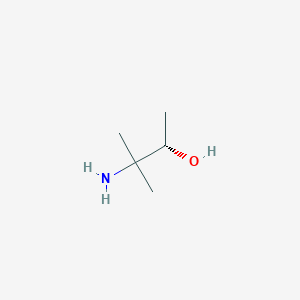
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
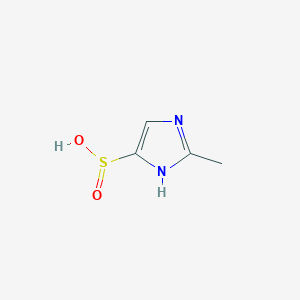
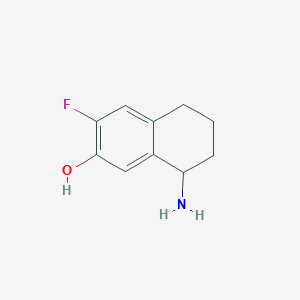
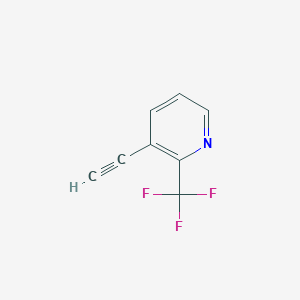
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
